molecular formula C18H11N3O3 B11056871 Ethyl 5,6-dicyano-2-(pyridin-3-yl)-1-benzofuran-3-carboxylate

Ethyl 5,6-dicyano-2-(pyridin-3-yl)-1-benzofuran-3-carboxylate

Cat. No.: B11056871
M. Wt: 317.3 g/mol
InChI Key: CGSOGWZRAOIZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5,6-DICYANO-2-(3-PYRIDYL)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a pyridyl group, and multiple cyano groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5,6-DICYANO-2-(3-PYRIDYL)-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring, followed by the introduction of cyano and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5,6-DICYANO-2-(3-PYRIDYL)-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the cyano groups, leading to the formation of amines or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the benzofuran or pyridyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

ETHYL 5,6-DICYANO-2-(3-PYRIDYL)-1-BENZOFURAN-3-CARBOXYLATE has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of ETHYL 5,6-DICYANO-2-(3-PYRIDYL)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and aromatic rings enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

  • 5,6-Dicyano-2-(3-pyridyl)-1-benzofuran
  • 2-(3-Pyridyl)-1-benzofuran-3-carboxylate
  • 5,6-Dicyano-1-benzofuran-3-carboxylate

Uniqueness

ETHYL 5,6-DICYANO-2-(3-PYRIDYL)-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H11N3O3

Molecular Weight

317.3 g/mol

IUPAC Name

ethyl 5,6-dicyano-2-pyridin-3-yl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H11N3O3/c1-2-23-18(22)16-14-6-12(8-19)13(9-20)7-15(14)24-17(16)11-4-3-5-21-10-11/h3-7,10H,2H2,1H3

InChI Key

CGSOGWZRAOIZSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.